

Application Notes and Protocols: Strontium-Containing Biomaterials in Bone Tissue Engineering

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Compound of Interest

Compound Name: Hydrate strontium

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Introduction

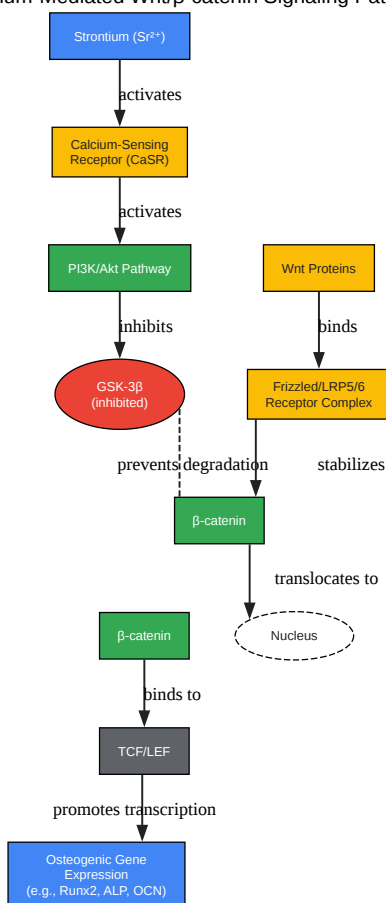
Strontium is a trace element that has garnered significant attention in bone tissue engineering for its dual anabolic and anti-resorptive effects on bone metabolism.^{[1][2]} It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, making it a promising therapeutic agent for conditions like osteoporosis and for enhancing bone regeneration in defect sites.^{[3][1][2][4]} Strontium is incorporated into a variety of biomaterials, including bioactive glasses, calcium phosphate cements, and polymeric scaffolds, to facilitate local delivery and promote a favorable microenvironment for bone healing.^{[1][5][6][7][8]} These biomaterials are designed to release strontium ions in a controlled manner at the site of injury, thereby accelerating the natural process of bone repair.^[5] This document provides an overview of the applications of strontium-containing biomaterials, their mechanisms of action, and detailed protocols for their evaluation.

Mechanisms of Action of Strontium

Strontium exerts its pro-osteogenic and anti-resorptive effects through the modulation of several key signaling pathways in bone cells.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for osteoblast differentiation and bone formation. Strontium has been shown to activate this pathway, leading to enhanced bone regeneration.[9] In the presence of strontium, there is an increased expression of β -catenin in the newly formed bone area.[9] Strontium can stimulate the expression of Wnt3a and Wnt5a, leading to the nuclear translocation of β -catenin and subsequent transcription of osteogenic genes.[10] Additionally, strontium is thought to activate the Calcium-Sensing Receptor (CaSR), which in turn can stimulate the Wnt/ β -catenin pathway.[1][11]

Strontium-Mediated Wnt/ β -catenin Signaling Pathway

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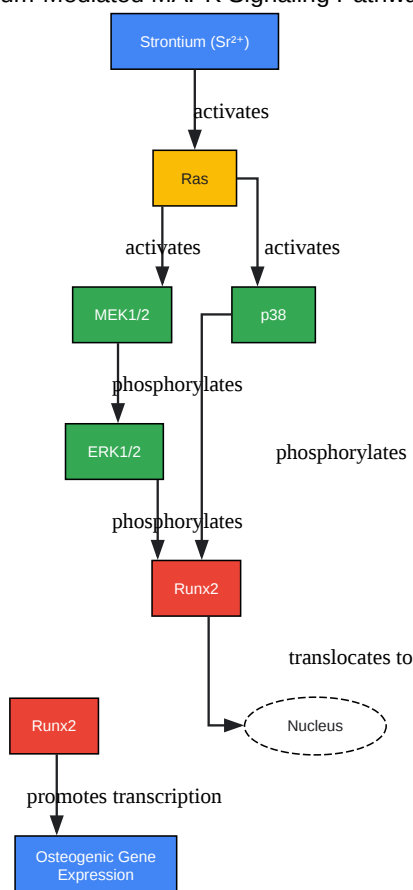
Strontium's activation of the Wnt/ β -catenin signaling pathway.

MAPK Signaling Pathway

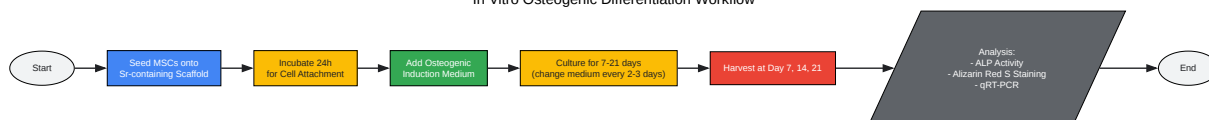
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of osteoblast proliferation and differentiation. Strontium treatment has been shown to increase the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway, in mesenchymal

stem cells (MSCs).^{[12][13]} This activation is mediated by the upstream regulator Ras.^{[12][13]} The activated MAPK pathway then enhances the transcriptional activity of Runx2, a master transcription factor for osteogenesis, thereby promoting the expression of osteoblast-specific genes.^{[12][13]}

Strontium-Mediated MAPK Signaling Pathway



In Vitro Osteogenic Differentiation Workflow



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